REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:22])[C:14]([C:15]3[S:19][C:18](Cl)=[N:17][C:16]=3[Cl:21])=[C:10]2[N:9]=[C:8]([CH3:23])[CH:7]=1)[CH2:4][CH3:5])[CH3:2].CC(O)C.[NH:28]1[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1>O>[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:22])[C:14]([C:15]3[S:19][C:18]([N:28]4[CH2:33][CH2:32][O:31][CH2:30][CH2:29]4)=[N:17][C:16]=3[Cl:21])=[C:10]2[N:9]=[C:8]([CH3:23])[CH:7]=1)[CH2:4][CH3:5])[CH3:2]
|
Name
|
7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
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Quantity
|
11.64 mmol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)C1=CC(=NC=2N1N=C(C2C2=C(N=C(S2)Cl)Cl)C)C
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Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The yellowish brown slurry is stirred at about 20° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Contents are refluxed for 6 hr
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry is cooled to 25° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed to 70-75° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ˜9 volumes at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
The clear solution is gradually cooled to 55° C.
|
Type
|
WASH
|
Details
|
rinsed with additional 0.5 mL 2-propanol
|
Type
|
ADDITION
|
Details
|
added to crystallization flask
|
Type
|
TEMPERATURE
|
Details
|
The slurry is cooled to 0-5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
, filtered
|
Type
|
WASH
|
Details
|
the product rinsed with 2-propanol (9 mL, 2.1 volumes)
|
Type
|
CUSTOM
|
Details
|
Suctioned dried under vacuum at 60° C.
|
Reaction Time |
5 min |
Name
|
7-(1-ethyl-propyl)-3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
|
Type
|
product
|
Smiles
|
C(C)C(CC)C1=CC(=NC=2N1N=C(C2C2=C(N=C(S2)N2CCOCC2)Cl)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 88.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |